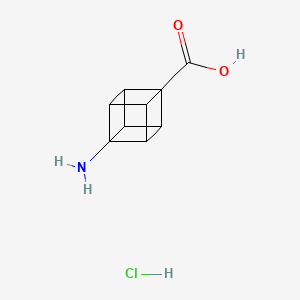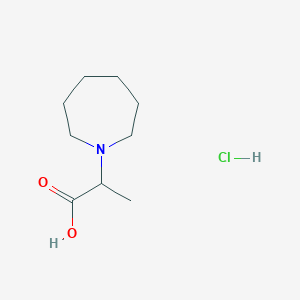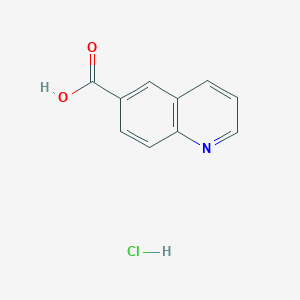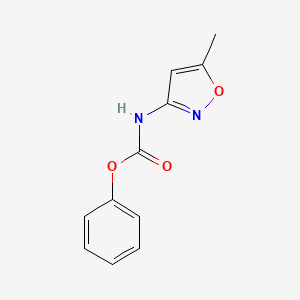![molecular formula C13H15NO3 B6144426 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid CAS No. 2211041-37-9](/img/structure/B6144426.png)
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2211041-37-9 . It has a molecular weight of 233.27 . The IUPAC name for this compound is 1-(4-methylbenzyl)-5-oxoproline . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO3/c1-9-2-4-10(5-3-9)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 233.27 .Aplicaciones Científicas De Investigación
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, this compound is used to synthesize new compounds that can be used in the development of new drugs. In chemical synthesis, this compound is used as a starting material for the synthesis of other compounds. In biochemistry, this compound is used to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid acts by binding to specific receptors in the body, such as the G-protein-coupled receptors (GPCRs). Once bound to the receptor, this compound activates the receptor, which in turn triggers a cascade of biochemical reactions. These reactions lead to the activation of various enzymes, hormones, and other molecules, which ultimately lead to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to have neuroprotective effects, as well as to modulate the activity of the immune system. It has also been shown to have antidepressant, anxiolytic, and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it has a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications. A limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
The future directions for research on 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid include further investigation of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its potential to be used in drug discovery. Additionally, further research could be conducted on its potential to be used as a starting material for the synthesis of other compounds.
Métodos De Síntesis
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the use of a range of reagents and catalysts, such as magnesium chloride, potassium carbonate, and sodium hydride. Enzymatic synthesis involves the use of enzymes, such as nitrile hydratase and transaminase, to catalyze the reaction. Biotransformation involves the use of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to catalyze the reaction.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKNXYHTQNXSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)

![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)



![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)





